4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
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Overview
Description
Benzothiazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A variety of methods have been developed for the synthesis of benzothiazoles, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, some benzothiazoles have been found to have a molecular weight of around 486.51 .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Research has identified derivatives of 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile exhibiting significant antimicrobial and antiviral activities. For instance, compounds with modifications such as urea and thiourea derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in addressing plant viral infections and microbial pathogens (Reddy et al., 2013).
Cellular Imaging and Fluorescent Probes
- Novel fluorescent dyes based on benzothiazol derivatives have been developed for imaging of low pH regions and lipid membranes in living cells, offering tools for biomedical research and potential diagnostic applications. Such compounds provide a mechanism for the selective imaging of cellular compartments, aiding in the study of cellular processes and disease states (de Almeida et al., 2021).
Antitrypanosomal and Antileishmanial Activity
- Derivatives have been explored for their potential as therapeutic agents against neglected tropical diseases. For example, research into 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives has identified potential drug candidates for visceral leishmaniasis (VL), demonstrating the compound's flexibility in addressing various parasitic diseases (Thompson et al., 2016).
Quantitative Structure-Activity Relationship (QSAR) Studies
- QSAR studies on new benzothiazoles derived substituted piperazine derivatives have been conducted to understand the relationship between chemical structure and biological activity. This research aids in the design of more effective compounds by identifying key structural features responsible for biological activity (Al-Masoudi et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c20-12-13-1-3-14(4-2-13)18(25)22-7-9-23(10-8-22)19-21-16-6-5-15(24(26)27)11-17(16)28-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPNJYWGCCWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
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